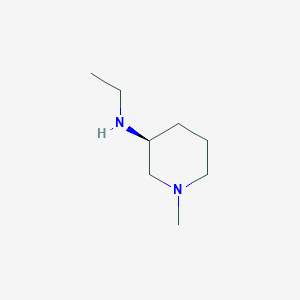

Ethyl-((S)-1-methyl-piperidin-3-yl)-amine

Description

Contextualization of Piperidine (B6355638) Derivatives in Chemical Biology Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and chemical biology. mdpi.com Its prevalence is attributed to its ability to confer favorable physicochemical properties to molecules, such as aqueous solubility and lipophilicity, which are crucial for drug-like characteristics. matrixscientific.com Piperidine derivatives are found in the core structures of numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including but not limited to, anticancer, analgesic, and anti-inflammatory properties. researchgate.netnih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to interact with a diverse array of biological targets with high affinity and specificity.

Significance of Chiral Amine Functionalities in Advanced Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug is critical to its efficacy and safety. The introduction of a chiral center, such as that in a chiral amine, can profoundly influence the biological activity of a molecule, as different enantiomers often exhibit distinct pharmacological profiles. mdpi.com Consequently, the development of stereoselective methods for the synthesis of chiral amines has been a major focus of research in organic chemistry. evitachem.com These methods include asymmetric hydrogenation, reductive amination, and the use of chiral auxiliaries, among others. The availability of enantiomerically pure chiral amines is essential for the construction of single-enantiomer drugs, which are increasingly demanded by regulatory agencies to minimize off-target effects and improve therapeutic outcomes.

Structural Importance of the (S)-1-Methyl-Piperidin-3-yl Moiety in Molecular Design

The (S)-1-methyl-piperidin-3-yl moiety is a specific chiral scaffold that has garnered interest in molecular design for several reasons. The "S" configuration at the 3-position of the piperidine ring provides a defined three-dimensional orientation for substituents, which can be crucial for precise interactions with biological targets. The methyl group on the nitrogen atom (N-methylation) can influence the basicity and lipophilicity of the molecule, potentially improving its pharmacokinetic properties, such as cell permeability and metabolic stability. The presence of a primary or secondary amine at the 3-position offers a versatile handle for further chemical modifications, allowing for the facile introduction of a wide range of functional groups to explore structure-activity relationships (SAR). The synthesis of such chiral 3-aminopiperidine derivatives can be approached from chiral starting materials like L-glutamic acid, ensuring the desired stereochemistry. researchgate.net

Overview of Research Trajectories for "Ethyl-((S)-1-methyl-piperidin-3-yl)-amine"

"this compound" is a specific derivative within the broader class of chiral piperidine-derived amines. While extensive research on this exact molecule is not widely documented in publicly available literature, its structural features suggest its potential utility as a building block in the synthesis of more complex molecules. The ethyl group attached to the 3-amino functionality can modulate the steric and electronic properties of the amine, which could be advantageous in specific applications. The absence of a dedicated CAS number for this specific chiral compound suggests it may be a niche research chemical or a synthetic intermediate rather than a widely studied agent. thoreauchem.comchemicalbook.com Research involving this compound would likely fall under the umbrella of synthetic methodology development or as part of a medicinal chemistry program aimed at creating novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-ethyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMITTYJTJSCELB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control in the Production of Ethyl S 1 Methyl Piperidin 3 Yl Amine

Retrosynthetic Analysis for the (S)-1-Methyl-Piperidin-3-yl Amine Core

A retrosynthetic analysis of the target molecule reveals that the key disconnection lies in the bond between the ethyl group and the nitrogen atom of the piperidine (B6355638) ring. This simplifies the primary synthetic challenge to the stereoselective synthesis of the (S)-1-methyl-piperidin-3-yl amine core. Further disconnection of the methyl group from the piperidine nitrogen leads to (S)-3-aminopiperidine, a crucial chiral intermediate. The synthesis of this intermediate can be approached by either introducing the amine functionality onto a pre-formed piperidine ring or by constructing the chiral piperidine ring with the amino group already in place.

One common strategy involves the asymmetric reduction of a suitable precursor, such as a protected 3-aminopyridine (B143674), or the cyclization of a chiral acyclic precursor. For instance, the hydrogenation of 3-aminopyridine derivatives often lacks stereocontrol, necessitating alternative methods. rsc.org

Development of Stereoselective Synthetic Routes

The synthesis of enantiomerically enriched 3-substituted piperidines has been a significant area of research, with several powerful methods emerging. snnu.edu.cnnih.gov These strategies are critical for accessing the desired (S)-enantiomer of the 1-methyl-piperidin-3-yl amine core.

Asymmetric catalysis offers an efficient route to chiral piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been developed to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cnnih.govacs.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) provides the desired chiral piperidine. snnu.edu.cnnih.govacs.orgorganic-chemistry.org Another approach involves the rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, which can be used to construct polysubstituted piperidines with high enantioselectivity. nih.gov

A chemo-enzymatic dearomatization of activated pyridines has also been reported, utilizing an amine oxidase/ene imine reductase cascade to produce stereo-enriched 3-substituted piperidines. nih.gov This method has been applied to the synthesis of key intermediates for pharmaceuticals. nih.gov

Table 1: Comparison of Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rh(I)/Chiral Phosphine | Alkenylisocyanates and Alkynes | Polysubstituted Piperidines | High | nih.gov |

| Rh/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Arylboronic Acids | 3-Aryl-tetrahydropyridines | Up to 99% | organic-chemistry.org |

| Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridines | 3-Substituted Piperidines | High | nih.gov |

This table provides a summary of selected asymmetric catalytic methods and their reported efficiencies.

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of piperidine derivatives. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been employed in domino Mannich-Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comresearchgate.net Subsequent transformations can then lead to variously substituted chiral piperidines. cdnsciencepub.com

Phenylglycinol-derived oxazolopiperidone lactams are another versatile class of intermediates. researchgate.net These can be synthesized by cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative, allowing for the regio- and stereocontrolled introduction of substituents. researchgate.net

Diastereoselective approaches often involve the use of a chiral starting material to direct the stereochemistry of subsequent reactions. For instance, the synthesis of enantiomerically pure (3R,4R)-1-benzyl- and (3R,4R)-1-Boc-3-methyl-4-aminopiperidines has been achieved starting from commercially available N-benzyl-3-methyl-4-piperidone. bohrium.com

The synthesis of specific diastereomers can also be achieved through the separation of diastereomeric mixtures. For example, the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent allows for the separation of diastereomers, which can then be converted to the desired enantiopure piperidine derivatives. nih.gov

The direct enantioselective amination of a piperidine precursor is a highly desirable strategy. Biocatalytic methods, such as the use of transaminases, have been developed for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from the corresponding ketone. scispace.com These enzymatic methods offer high optical purity and environmentally friendly reaction conditions. scispace.com

Another approach involves the use of multi-enzyme cascades. For example, variants of galactose oxidase and imine reductase have been used in a one-pot reaction to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org

Optimization of Reaction Conditions for Yield and Stereoselectivity

The final step in the synthesis of "Ethyl-((S)-1-methyl-piperidin-3-yl)-amine" is the ethylation of the (S)-1-methyl-piperidin-3-yl amine core. This is typically achieved through reductive amination with acetaldehyde (B116499) or by direct alkylation with an ethyl halide. Optimization of these reaction conditions is crucial to maximize the yield and prevent side reactions, such as over-alkylation.

For the synthesis of the core itself, reaction conditions play a vital role in determining both yield and stereoselectivity. In asymmetric catalytic reactions, factors such as the choice of ligand, catalyst loading, temperature, and solvent can significantly impact the enantiomeric excess of the product. organic-chemistry.orgacs.org For example, in the Rh-catalyzed cross-coupling to form 3-substituted tetrahydropyridines, a systematic screening of ligands and bases is often necessary to achieve optimal results. organic-chemistry.org

In enzyme-catalyzed reactions, parameters like pH, temperature, enzyme loading, and substrate concentration must be carefully controlled. rsc.org For instance, one-pot enzymatic cascades are often preferred to prevent the racemization of labile intermediates. rsc.org

Table 2: Key Parameters for Optimization in Piperidine Synthesis

| Synthetic Approach | Key Parameters to Optimize | Desired Outcome |

| Asymmetric Catalysis | Ligand structure, catalyst loading, solvent, temperature, pressure | High enantiomeric/diastereomeric excess, high yield |

| Chiral Auxiliary | Auxiliary structure, reaction temperature, stoichiometry | High diastereoselectivity, ease of auxiliary removal |

| Enzymatic Reactions | pH, temperature, enzyme concentration, substrate concentration | High enantioselectivity, high conversion, minimal byproducts |

| Reductive Amination | Reducing agent, solvent, temperature, pH | High yield, prevention of over-alkylation |

This table highlights critical parameters that require optimization for different synthetic strategies.

Alternative Synthetic Pathways and Novel Reagents

While a primary route to "this compound" can be envisioned through the modification of a pre-existing chiral precursor, alternative synthetic strategies offer flexibility and can be adapted based on the availability of starting materials and desired efficiency. These pathways may involve different sequences of N-alkylation steps or the use of novel reagents to achieve the target structure.

A plausible synthetic route commences with the commercially available chiral building block, (R)-tert-butyl piperidin-3-ylcarbamate. This approach ensures the correct stereochemistry at the C3 position of the piperidine ring from the outset. The synthesis can be conceptualized in a two-step sequence following the initial N-methylation of the piperidine ring.

First, the synthesis of the key intermediate, (R)-1-methylpiperidin-3-amine, is achieved. This is accomplished through reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like methanol. chemicalbook.com The reaction proceeds at room temperature. Following the N-methylation of the piperidine nitrogen, the tert-butylcarbamate (B1260302) protecting group is removed under acidic conditions, for instance, with hydrochloric acid in dioxane, to yield (R)-1-methylpiperidin-3-amine. chemicalbook.com

The final step to obtain "this compound" involves the selective N-ethylation of the primary amino group at the C3 position of (R)-1-methylpiperidin-3-amine. This transformation can be effectively carried out via reductive amination with acetaldehyde. The reaction typically involves the formation of an intermediate imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to furnish the desired N-ethyl secondary amine. The stereocenter at the C3 position is not affected by these reaction conditions.

An alternative to reductive amination for the final step would be direct N-alkylation using an ethylating agent such as ethyl iodide or ethyl bromide. However, this method carries the risk of over-alkylation, potentially leading to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions would be necessary to favor the formation of the secondary amine.

Further alternative pathways could involve a different order of operations. For instance, one might first N-ethylate the protected (R)-tert-butyl piperidin-3-ylcarbamate at the carbamate (B1207046) nitrogen, followed by reduction of the amide, N-methylation of the piperidine, and subsequent deprotection. However, such a route would likely be more complex and less efficient than the more direct approach.

The choice of reagents is critical for the success of the synthesis. For the reductive amination steps, various reducing agents can be employed, each with its own advantages. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for imines over other carbonyl groups. For the N-methylation, while formaldehyde with a reducing agent is common, other methylating agents could also be considered.

Below is a table summarizing a plausible synthetic pathway:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | (R)-tert-butyl piperidin-3-ylcarbamate | 1. Formaldehyde, Sodium cyanoborohydride, Methanol, 0°C to RT2. 4N HCl in Dioxane, Methanol, RT | (R)-1-methylpiperidin-3-amine | N-methylation of the piperidine ring and deprotection of the amino group. chemicalbook.com |

| 2 | (R)-1-methylpiperidin-3-amine | Acetaldehyde, Sodium triacetoxyborohydride, Dichloromethane, RT | This compound | Reductive amination to form the N-ethyl amine. |

Total Synthesis Strategies Involving "this compound" as a Key Synthon

A thorough review of the available scientific literature did not yield any specific examples of total synthesis strategies where "this compound" is explicitly used as a key synthon. While substituted piperidines are invaluable building blocks in the synthesis of complex natural products and pharmaceutical agents, the specific application of this particular compound as a starting material or key intermediate in a published total synthesis has not been documented in the searched resources.

The utility of a chiral building block like "this compound" in total synthesis would be dictated by the target molecule's structure. Its bifunctional nature, possessing both a chiral secondary amine and a tertiary amine within a piperidine scaffold, makes it an interesting candidate for the construction of more complex alkaloids or other nitrogen-containing natural products. However, without specific examples in the literature, any discussion of its role in total synthesis remains speculative.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is fundamental to the characterization of new chemical entities. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be required to confirm the structure of Ethyl-((S)-1-methyl-piperidin-3-yl)-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the N-methyl group on the piperidine (B6355638) ring, and a complex series of multiplets for the piperidine ring protons. The chemical shift of the proton at the C3 chiral center would be of particular interest. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the exact connectivity of the atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to determine the preferred conformation of the piperidine ring (e.g., chair conformation with equatorial or axial substituents). For the related compound N,N-ethylmethyl-piperidine-4-carboxylic acid, distinct signals are observed for the ethyl and methyl groups attached to the nitrogen. researchgate.net

A hypothetical ¹H NMR data table based on known chemical shifts for similar structures is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~1.10 | Triplet | ~7 |

| N-CH₂-CH₃ | ~2.50 | Quartet | ~7 |

| Ring N-CH₃ | ~2.30 | Singlet | N/A |

| Ring H-3 (CH-N) | ~2.80 - 3.20 | Multiplet | - |

| Ring H-2, H-4, H-5, H-6 | ~1.50 - 3.00 | Multiplets | - |

| NH | ~1.5 (variable) | Broad Singlet | N/A |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

To confirm that the compound is the (S)-enantiomer and to determine its enantiomeric purity (a measure of the excess of one enantiomer over the other), chiral HPLC is the method of choice. yakhak.org The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.cz

The development of a suitable method would involve screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). yakhak.org The mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, would be optimized to achieve baseline separation of the two enantiomers. A small amount of a basic additive, such as diethylamine, is often required when analyzing amines to improve peak shape. Detection would likely be performed using a UV detector. For amines that lack a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance sensitivity. yakhak.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺ in ESI mode) with high precision. This allows for the unambiguous confirmation of the molecular formula, C₈H₁₈N₂.

The fragmentation pattern observed in the MS/MS spectrum provides structural information. For this compound, characteristic fragmentation would involve the loss of the ethyl group, cleavage of the piperidine ring, and other fragmentations consistent with its structure. The most abundant fragment in the mass spectrum of the related compound N-methylethanamine (C₃H₉N) is typically the [M-15]⁺ ion, corresponding to the loss of a methyl group. nist.gov A similar primary fragmentation could be expected for the target molecule.

| Technique | Expected Result | Information Gained |

| ESI-HRMS | Exact m/z for [C₈H₁₈N₂+H]⁺ | Unambiguous Molecular Formula Confirmation |

| MS/MS | Characteristic fragmentation ions | Structural fragment confirmation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine group around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds of the piperidine ring and alkyl substituents. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While other techniques can establish the relative stereochemistry, single-crystal X-ray diffraction is the only method that can determine the absolute configuration of a chiral center unambiguously. The first step, which is often challenging, is to grow a single crystal of suitable size and quality. If the compound itself does not crystallize well, it can be converted into a crystalline salt with a chiral acid (like tartaric acid) or an achiral acid.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis provides bond lengths, bond angles, and the absolute spatial orientation of the substituents around the C3 chiral center, confirming whether it is the (S) or (R) configuration.

Computational Chemistry and Theoretical Investigations of Ethyl S 1 Methyl Piperidin 3 Yl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of "Ethyl-((S)-1-methyl-piperidin-3-yl)-amine." Methods like Density Functional Theory (DFT) are employed to determine its electronic structure, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chemjournal.kz A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For piperidine (B6355638) derivatives, the nitrogen lone pairs significantly influence the HOMO, making it the primary site for electrophilic attack. The LUMO is typically distributed across the anti-bonding orbitals of the C-N and C-C bonds.

Analysis of reactivity indices helps in determining the chemical stability of piperidine derivatives, which is directly dependent on the HOMO-LUMO energy gap. chemjournal.kz These calculations typically show that such compounds are hard nucleophiles. chemjournal.kz

Table 1: Illustrative Quantum Chemical Properties

This table presents hypothetical, yet representative, data for the electronic properties of this compound, calculated using a DFT functional (e.g., B3LYP) with a standard basis set (e.g., 6-31G(d)).

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity |

| Dipole Moment | ~1.5 D | Quantifies the polarity of the molecule |

Conformational Analysis and Energy Minima Determination

The flexible six-membered piperidine ring can adopt several conformations, with the "chair" form being the most stable. The orientation of the substituents (the N-methyl group and the 3-ethyl-amine group) can be either axial or equatorial, leading to different stereoisomers with distinct energy levels.

Molecular Dynamics (MD) simulations, using classical force fields, are a powerful tool for exploring the conformational landscape of flexible molecules. By simulating the motion of atoms over time, MD can identify the most populated and energetically favorable conformations. For "this compound," MD simulations would track the ring puckering and the rotation of the side chains to map out the potential energy surface and identify stable conformers for further quantum mechanical analysis.

Following an initial exploration with MD, DFT calculations are used to accurately determine the geometries and relative energies of the identified conformers. nih.gov For N-methylpiperidine, calculations have shown that the conformer with the methyl group in an equatorial position is energetically favored over the axial position. researchgate.net This preference is due to the avoidance of 1,3-diaxial steric interactions. A similar principle applies to the 3-ethyl-amine substituent. Therefore, the most stable conformer is expected to have both the N-methyl and the 3-ethyl-amine groups in equatorial positions.

Table 2: Hypothetical Relative Energies of Conformers

This interactive table shows the expected relative energies for the primary chair conformations of the molecule, calculated at a DFT level of theory.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Expected Boltzmann Population at 298 K |

| N-Me (eq), 3-Sub (eq) | 0.00 | High |

| N-Me (ax), 3-Sub (eq) | ~2.7 | Low |

| N-Me (eq), 3-Sub (ax) | ~1.5 | Moderate |

| N-Me (ax), 3-Sub (ax) | ~4.2 | Very Low |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scilit.comjksus.org The MEP maps the electrostatic potential onto the electron density surface.

For "this compound," the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated around the two nitrogen atoms, corresponding to their lone pairs of electrons. These are the nucleophilic sites, prone to attack by electrophiles or involvement in hydrogen bonding. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those attached to the nitrogen atoms, indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are widely used to compute NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and conformation. nih.govrsc.org

Theoretical calculations of NMR chemical shifts for piperidine derivatives provide valuable information for structural elucidation. nih.gov The predicted shifts are sensitive to the conformation, allowing for the differentiation between axial and equatorial substituents. For "this compound," distinct chemical shifts would be predicted for the carbon and hydrogen atoms in different conformers.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

This table presents hypothetical ¹³C NMR chemical shifts for the most stable conformer of this compound, referenced against tetramethylsilane (B1202638) (TMS). Actual values for simple piperidines can be found in chemical databases. chemicalbook.comspectrabase.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~58.5 | Adjacent to N-methyl group |

| C3 | ~35.0 | Bearing the ethyl-amine substituent |

| C4 | ~25.0 | Standard piperidine methylene (B1212753) carbon |

| C5 | ~27.0 | Standard piperidine methylene carbon |

| C6 | ~56.0 | Adjacent to N-methyl group |

| N-CH₃ | ~42.0 | N-methyl group carbon |

| N-CH₂-CH₃ | ~50.0 | Ethyl group methylene |

| N-CH₂-CH₃ | ~14.0 | Ethyl group methyl |

Theoretical Studies on Protonation States and pKa Prediction

The basicity of the two nitrogen atoms in "this compound" can be quantified by their pKa values. Theoretical pKa prediction is a complex task that involves calculating the free energy change of protonation in a solvent. nih.gov This is often achieved using thermodynamic cycles combined with DFT calculations and an implicit solvation model like the Solvation Model based on Density (SMD). nih.gov

The tertiary amine (N-methyl) and the secondary amine (N-ethyl) will have distinct pKa values. Generally, the pKa of cyclic secondary amines like piperidine is around 11.2. Alkyl substitution on the nitrogen typically has a minor effect on the pKa. The N-methyl group on the ring nitrogen and the ethyl group on the side-chain nitrogen are both electron-donating, which can slightly increase the basicity of the nitrogen atoms. Computational workflows can predict these values with reasonable accuracy, often within one pKa unit of experimental results. nih.govresearchgate.net

Table 4: Hypothetical Predicted pKa Values

This table shows the likely pKa values for the two nitrogen atoms in the molecule in an aqueous solution.

| Ionizable Group | Predicted pKa | Notes |

| Piperidine Nitrogen (tertiary) | ~10.4 | Basicity influenced by the N-methyl group and ring structure. |

| Side-chain Nitrogen (secondary) | ~10.8 | Generally slightly more basic than the tertiary amine. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles Derived from Ethyl S 1 Methyl Piperidin 3 Yl Amine Analogues

Design and Synthesis of Analogs for SAR/SPR Exploration

The exploration of SAR and SPR for Ethyl-((S)-1-methyl-piperidin-3-yl)-amine analogues commences with the strategic design and synthesis of a diverse set of related molecules. The synthetic approaches are tailored to allow for systematic modifications at different positions of the parent molecule. Key areas for modification typically include the ethylamine (B1201723) side chain, the N-methyl group on the piperidine (B6355638) ring, and the piperidine ring itself.

A common synthetic strategy involves the use of a suitable piperidine precursor, which can be functionalized to introduce the desired diversity. For instance, reductive amination is a widely employed method to introduce various substituents on the amine. nih.gov The synthesis may start from a commercially available piperidine derivative, which is then subjected to a series of reactions to build the final analogues. These reactions can include N-alkylation, acylation, and coupling reactions to introduce a variety of functional groups. researchgate.net

To illustrate, a general synthetic scheme might involve the reaction of (S)-1-methyl-piperidin-3-amine with different ethylating agents to modify the ethyl group. Alternatively, analogues with different N-substituents can be prepared by starting with (S)-3-aminopiperidine, introducing the desired N-substituent, and then proceeding with the ethylation of the amino group. The synthesis of a focused library of analogues with systematic variations is crucial for a comprehensive SAR/SPR investigation. nih.gov

Positional and Substituent Effects on Molecular Interactions

The biological activity of this compound analogues is highly sensitive to the position and nature of substituents. SAR studies on related piperidine-containing molecules have demonstrated that even minor changes can lead to significant differences in potency and selectivity. For instance, in a series of piperidine derivatives, the introduction of different substituents on the aromatic ring of a side chain greatly influenced their binding affinity to the target protein. researchgate.net

The following table illustrates hypothetical SAR data for analogues with modifications on the ethylamine side chain, showcasing the impact of different substituents on biological activity.

| Compound ID | R1 (on ethyl chain) | R2 (on amine) | Potency (IC50, nM) |

| 1 | H | Ethyl | 50 |

| 1a | OH | Ethyl | 25 |

| 1b | F | Ethyl | 75 |

| 1c | H | Propyl | 120 |

| 1d | H | Methyl | 40 |

Stereoisomeric Influences on Interaction Specificity

Stereochemistry is a fundamental aspect of molecular recognition, and the (S)-configuration at the 3-position of the piperidine ring in this compound is expected to be a key determinant of its biological activity. The spatial arrangement of the ethylamine group is critical for precise interactions with the binding site of a biological target. The synthesis and biological evaluation of different stereoisomers are essential to understand these influences. nih.govnih.gov

For example, studies on other chiral piperidine derivatives have shown that enantiomers can exhibit vastly different biological activities. One enantiomer may fit perfectly into a binding pocket, while the other may have a much lower affinity or even interact with a different target altogether. nih.gov This highlights the importance of stereospecific synthesis to obtain enantiomerically pure compounds for biological testing. The relative orientation of substituents on the piperidine ring, whether axial or equatorial, also significantly impacts activity.

A hypothetical comparison of the activity of different stereoisomers is presented in the table below:

| Compound ID | Stereochemistry | Target Affinity (Ki, nM) |

| 2 | (S)-enantiomer | 15 |

| 2a | (R)-enantiomer | 350 |

| 2b | racemic mixture | 180 |

Conformational Flexibility and Its Impact on Molecular Recognition

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. acs.org The conformational flexibility of this compound and its analogues plays a crucial role in their ability to bind to a target. The molecule must adopt a specific, low-energy conformation to fit optimally into the binding site. lumenlearning.com

The substituents on the piperidine ring can influence its conformational preference. For example, the N-methyl group can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be affected by other substituents and the surrounding environment. rsc.org The orientation of the ethylamine side chain is also dependent on the ring's conformation. Understanding the preferred conformations of the active analogues through techniques like NMR spectroscopy and computational modeling can provide valuable insights for designing more rigid and potent compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogues. researchgate.netmdpi.com

To build a QSAR model, a dataset of synthesized analogues with their measured biological activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, are calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to create an equation that correlates these descriptors with the observed activity. nih.gov

A general form of a QSAR equation could be:

log(1/IC50) = c0 + c1(descriptor 1) + c2(descriptor 2) + ...

Such models can help in identifying the most important molecular features for activity and can guide the prioritization of which new analogues to synthesize, thereby accelerating the drug discovery process. researchgate.net

Role As a Precursor and Building Block in Complex Molecular Synthesis

Utilization in the Construction of Polycyclic Amine Scaffolds

The secondary amine functionality and the piperidine (B6355638) ring of Ethyl-((S)-1-methyl-piperidin-3-yl)-amine are key to its utility in the synthesis of polycyclic amine scaffolds. These scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The piperidine unit can serve as a foundational ring upon which additional rings are fused.

One common strategy involves the acylation of the secondary amine followed by an intramolecular cyclization reaction. For instance, reaction with a suitable bifunctional electrophile can set the stage for the formation of a new ring. A classic example of such a transformation is the Bischler-Napieralski reaction or a Pictet-Spengler-type cyclization, which can lead to the formation of fused heterocyclic systems.

Illustrative Synthetic Approach:

A hypothetical pathway to a polycyclic amine scaffold could involve the following steps:

Acylation of this compound with a substituted phenylacetyl chloride.

Intramolecular cyclization of the resulting amide, promoted by a dehydrating agent such as phosphorus oxychloride, to form a dihydroisoquinoline ring fused to the piperidine core.

Subsequent reduction of the newly formed imine to yield a saturated polycyclic amine.

This approach leverages the existing piperidine ring as a template to construct a more complex and rigid polycyclic framework, with the stereochemistry at the C3 position of the piperidine influencing the diastereoselectivity of the cyclization.

Application in the Synthesis of Chiral Heterocycles

The (S)-configuration at the 3-position of the piperidine ring makes this compound a valuable chiral precursor for the synthesis of other enantiomerically pure heterocycles. The chirality of the starting material can be transferred to the product, obviating the need for chiral resolution or asymmetric synthesis in later steps.

The secondary amine provides a convenient handle for introducing a variety of functional groups that can subsequently participate in intramolecular cyclization reactions. For example, the introduction of an alkenyl or alkynyl chain can be followed by a ring-closing metathesis (RCM) reaction to form a new heterocyclic ring. The size and nature of this new ring can be tailored by the length and functionality of the appended chain.

Research Findings:

While specific studies on this compound are limited, analogous chiral piperidine derivatives have been extensively used in the synthesis of a diverse range of chiral heterocycles. researchgate.netnih.gov For instance, the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates has been reported, highlighting the utility of chiral piperidines in constructing stereochemically complex molecules. researchgate.net Similarly, the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric copper-catalyzed cyclization reactions. nih.gov These methodologies could, in principle, be adapted to this compound to generate novel chiral heterocyclic systems.

Development of Diverse Compound Libraries from the "this compound" Scaffold

In the field of drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. researchgate.net this compound serves as an excellent scaffold for the construction of such libraries due to the reactivity of its secondary amine.

A common approach to library synthesis is to perform parallel reactions on the scaffold with a diverse set of building blocks. The secondary amine can readily undergo a variety of chemical transformations, including:

Amide bond formation: Reaction with a library of carboxylic acids or their activated derivatives.

Sulfonamide formation: Reaction with a diverse set of sulfonyl chlorides.

Reductive amination: Reaction with a range of aldehydes or ketones in the presence of a reducing agent.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

These reactions are generally high-yielding and can be performed under conditions amenable to high-throughput synthesis, allowing for the rapid generation of a large number of derivatives.

Hypothetical Compound Library:

Below is an interactive data table illustrating a small, hypothetical library of compounds that could be generated from this compound.

| Reactant Type | Specific Reactant | Resulting Functional Group | Potential Properties |

| Carboxylic Acid | Benzoic Acid | Benzamide | Aromatic, potentially rigid |

| Sulfonyl Chloride | Dansyl Chloride | Dansyl Sulfonamide | Fluorescent, useful as a probe |

| Aldehyde | Isobutyraldehyde | N-isobutylamine | Aliphatic, increased lipophilicity |

| Isocyanate | Phenyl Isocyanate | Phenylurea | Hydrogen bond donor/acceptor |

This systematic variation of substituents around the core scaffold allows for the exploration of a broad chemical space and the fine-tuning of physicochemical and biological properties.

Functionalization Strategies for Derivatization and Scaffold Hopping

Beyond simple derivatization of the secondary amine, more advanced functionalization strategies can be employed to further modify the this compound scaffold. These strategies can lead to more significant changes in the molecular framework, a concept often referred to as "scaffold hopping."

Functionalization of the Piperidine Ring:

While the secondary amine is the most reactive site, the piperidine ring itself can be functionalized. Modern synthetic methods, such as C-H activation, can allow for the introduction of new substituents at various positions on the ring. This can lead to the generation of novel analogs with altered spatial arrangements of functional groups.

Scaffold Hopping:

Scaffold hopping aims to replace the core molecular framework with a different one while retaining the desired biological activity. Starting from this compound, one could envision a ring-opening reaction of the piperidine, followed by a recyclization to form a different heterocyclic system. For example, a carefully designed sequence of reactions could transform the piperidine ring into a pyrrolidine (B122466) or an azepane ring, leading to a new class of compounds.

Illustrative Derivatization Strategies:

| Strategy | Target Site | Reagents/Conditions | Outcome |

| N-Alkylation | Secondary Amine | Alkyl Halide, Base | Tertiary Amine |

| Acylation | Secondary Amine | Acyl Chloride, Base | Amide |

| C-H Activation | Piperidine Ring | Metal Catalyst, Oxidant | Introduction of new functional groups on the ring |

| Ring Rearrangement | Piperidine Ring | Lewis Acid/Specific Reagents | Transformation to a different ring system |

These advanced strategies significantly expand the chemical diversity that can be accessed from this versatile starting material, providing a powerful platform for the discovery of novel chemical entities.

Mechanistic Investigations of Molecular Interactions in Vitro Research Focus

Ligand Binding Studies with Purified Biomolecules (e.g., Enzymes, Receptors)

Ligand binding assays are crucial for determining the affinity of a compound for its biological target. Research into piperidine-based compounds has often focused on their interaction with sigma (σ) receptors, which are recognized as important targets for various therapeutic areas.

The binding affinity of a ligand to its receptor is a key determinant of its potency. While specific binding affinity data for Ethyl-((S)-1-methyl-piperidin-3-yl)-amine is not extensively documented in publicly available literature, studies on analogous piperidine (B6355638) derivatives offer valuable insights. For instance, research on a series of 4-(2-aminoethyl)piperidine scaffolds has demonstrated that the nature of the substituent on the piperidine nitrogen significantly influences affinity for the σ1 receptor. nih.govacs.org

In these studies, it was observed that 1-methylpiperidines generally exhibit high σ1 receptor affinity. nih.govacs.org Conversely, piperidines bearing an ethyl moiety at the same position tend to show considerably lower affinity. nih.govacs.org This suggests that the N-methyl group in this compound is likely a favorable feature for σ1 receptor binding, while the N-ethyl group on the amine might modulate this interaction.

To illustrate the structure-activity relationships (SAR) within this class of compounds, the following table summarizes the binding affinities (Ki) of some representative piperidine derivatives for the σ1 receptor, as reported in a study by Schepmann et al. (2022). It is important to note that these are related compounds and not the specific subject of this article.

Table 1: σ1 Receptor Affinity of Selected Piperidine Derivatives

| Compound | R1 | NR2R3 | Ki (σ1) [nM] |

|---|---|---|---|

| 18a | CH3 | NHCH2Ph | 7.9 ± 0.2 |

| 18b | CH2CH3 | NHCH2Ph | 129 ± 38 |

| 4a | H | NHCH2Ph | 165 |

| 13a | Ts | NHCH2Ph | 57 ± 21 |

Data sourced from Schepmann et al. (2022). These compounds are structurally related to this compound and the data is presented for comparative purposes.

This data underscores the sensitivity of the σ1 receptor binding pocket to the substitution pattern on the piperidine ring. The high affinity of the N-methyl analog (18a) compared to the N-ethyl analog (18b) suggests that steric hindrance may play a role in the binding interaction.

The kinetic parameters of ligand-target interactions, namely the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic picture of the binding event than affinity constants alone. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd).

Currently, there is a lack of specific experimental data on the association and dissociation kinetics of this compound with any purified biomolecule. Such studies, often conducted using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, would be invaluable in understanding the residence time of the compound on its target and, consequently, the potential duration of its biological effect. For instance, a slow k_off could lead to a prolonged pharmacological action.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous ligand binds). nih.gov This binding can either potentiate (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric ligand. nih.gov

While some piperidine derivatives have been investigated as allosteric modulators of various receptors, there is no direct evidence to suggest that this compound functions as an allosteric modulator. nih.gov Determining whether this compound exhibits allosteric properties would require specific in vitro functional assays in the presence of a known orthosteric ligand.

Characterization of Specific Molecular Targets and Binding Sites

Based on studies of structurally similar compounds, the primary molecular target for piperidine derivatives like this compound is likely the σ1 receptor. nih.govacs.org The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Molecular dynamics simulations of related 1-methylpiperidine (B42303) derivatives have provided insights into their binding site within the σ1 receptor. nih.govacs.org This binding pocket is known to be predominantly lipophilic and is composed of amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.govacs.org The interactions of the ligand with these residues are critical for its binding affinity. nih.govacs.org

Elucidation of Molecular Recognition Pathways (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

The binding of a ligand to its target is governed by a combination of non-covalent interactions. For piperidine derivatives interacting with the σ1 receptor, molecular dynamics simulations have highlighted the importance of several types of interactions:

Hydrophobic Interactions: The lipophilic binding pocket of the σ1 receptor suggests that hydrophobic interactions play a significant role in ligand binding. The piperidine ring and its substituents likely engage in van der Waals interactions with the hydrophobic residues of the binding site. nih.govacs.org

Electrostatic Forces: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can form electrostatic interactions, such as salt bridges, with acidic amino acid residues in the binding pocket.

Molecular modeling studies of related compounds suggest that the orientation of the ligand within the binding pocket is crucial for optimizing these interactions. nih.govacs.org The N-methyl group, for example, appears to be well-accommodated within the lipophilic pocket, contributing favorably to the binding energy. nih.govacs.org

Structural Biology Approaches to Ligand-Target Complex Formation (e.g., Co-crystallization for X-ray studies)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of how a ligand binds to its target protein. The process of co-crystallization involves crystallizing the target protein in the presence of the ligand, allowing for the determination of the three-dimensional structure of the ligand-target complex.

To date, there are no published X-ray crystal structures of this compound in complex with a biological target. Obtaining such a structure, for example with the σ1 receptor, would be a significant step forward in understanding the precise molecular interactions. It would allow for the direct visualization of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in the protein upon ligand binding. This information would be invaluable for structure-based drug design and the optimization of future ligands with improved affinity and selectivity. While X-ray diffraction studies have been conducted on other piperidine derivatives, these have primarily focused on the crystal structure of the small molecule itself rather than a ligand-protein complex. nih.gov

Advanced Research Applications and Methodological Contributions

Development of Novel Analytical Methods Utilizing the Compound

The development of analytical methods for chiral amines is a significant area of research, crucial for quality control in pharmaceuticals and for studying biological processes. nih.gov Generally, techniques for analyzing chiral amines, which would be applicable to Ethyl-((S)-1-methyl-piperidin-3-yl)-amine, include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. nih.govnih.gov A chiral stationary phase (CSP) is used to differentially interact with the enantiomers, allowing for their separation and quantification. For a compound like this compound, a specific HPLC method would need to be developed by screening various CSPs and mobile phases to achieve optimal separation.

Gas Chromatography (GC): Chiral GC columns can also be employed for the separation of volatile chiral amines. Derivatization is often necessary to improve volatility and chromatographic performance.

Capillary Electrophoresis (CE): CE offers high efficiency and requires only small sample volumes for chiral separations. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Interactive Table: General Analytical Techniques for Chiral Amines

| Analytical Technique | Principle | Typical Application for Chiral Amines |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Enantiomeric purity determination. |

| Chiral GC | Separation on a chiral column, often after derivatization. | Analysis of volatile chiral amines. |

| Chiral CE | Differential migration in an electric field with a chiral selector. | High-efficiency enantioseparation. |

No specific analytical methods developed utilizing this compound are documented in the searched literature.

Use as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov A chiral compound like this compound could theoretically be developed into a chemical probe. The key considerations for a chemical probe include:

Potency and Selectivity: It must interact with a specific biological target with high affinity and selectivity. nih.gov

Mechanism of Action: Its effect on the biological target should be well-characterized. nih.gov

Cellular Activity: It should be able to penetrate cells and engage its target in a cellular context.

The development of a chemical probe from this compound would involve extensive biological screening to identify a specific protein target, followed by optimization of its structure to enhance potency and selectivity.

The use of this compound as a chemical probe for biological pathway elucidation has not been reported in the reviewed scientific literature.

Contribution to Methodological Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is a significant challenge in organic chemistry. rsc.orgrsc.orgyoutube.comyoutube.com Research in this area often focuses on developing new catalysts and synthetic routes. While there are many methods for the asymmetric synthesis of piperidines, specific contributions utilizing this compound as a catalyst, ligand, or starting material for methodological advancement are not documented.

General strategies for the asymmetric synthesis of chiral piperidines include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. youtube.com

Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. youtube.com

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. youtube.comyoutube.com

A synthesis for (R)-3-Amino-1-methyl-piperidine has been described, which involves the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate followed by deprotection. chemicalbook.com A similar strategy could likely be adapted for the synthesis of the (S)-enantiomer and subsequent N-ethylation.

Specific contributions of this compound to methodological advancements in asymmetric synthesis are not found in the surveyed literature.

Applications in Chemoinformatic and Cheminformatic Studies

Chemoinformatic studies of piperidine (B6355638) derivatives are used to predict their physicochemical properties, biological activities, and potential for drug development. thieme-connect.com These studies often involve the creation of virtual libraries of compounds and the use of computational tools to analyze their properties.

Key aspects of chemoinformatic analysis for a compound like this compound would include:

3D Shape Analysis: The three-dimensional structure of the piperidine ring is crucial for its interaction with biological targets. thieme-connect.com

Physicochemical Property Prediction: Parameters such as pKa, logP, and solubility are calculated to assess drug-likeness. thieme-connect.com

Virtual Screening: The compound could be included in virtual libraries to screen against various biological targets.

While general chemoinformatic studies on piperidine scaffolds are common, specific studies focusing on this compound are not available in the reviewed literature.

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways to Enhance Sustainability and Efficiency

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For a chiral molecule like Ethyl-((S)-1-methyl-piperidin-3-yl)-amine, future research could prioritize the move away from classical, often lengthy, and less atom-economical syntheses.

One promising direction is the adoption of chemoenzymatic methods . nih.gov These approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis. nih.gov For instance, the asymmetric dearomatization of activated pyridines using a combination of amine oxidases and ene imine reductases has shown success in producing stereo-defined 3- and 3,4-substituted piperidines. nih.gov Future studies could adapt this one-pot cascade process to install the specific N-methyl and N-ethyl groups required for the target compound, potentially offering a more sustainable and efficient synthesis.

Another avenue lies in the catalytic enantioselective synthesis from readily available starting materials like pyridines. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been employed to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov Research could focus on tailoring these catalytic systems to achieve the desired stereochemistry and substitution pattern of this compound. The development of novel chiral ligands and the optimization of reaction conditions would be central to this effort. nih.gov

Furthermore, exploring N-alkylation reactions with improved catalysts could streamline the synthesis. chemrxiv.org Palladium-based catalysts, including those supported on silica, have demonstrated high efficiency in the N-alkylation of various amines with alcohols, a process that generates water as the primary byproduct, enhancing its green credentials. chemrxiv.org Investigating the sequential or one-pot N-methylation and N-ethylation of a suitable 3-aminopiperidine precursor using such catalytic systems could represent a significant improvement over traditional methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Adapting enzyme cascades for specific N-alkylation patterns. nih.gov |

| Catalytic Enantioselective Synthesis | High enantiomeric excess, use of simple precursors. nih.gov | Development of tailored chiral ligands and catalysts. nih.govnih.gov |

| Advanced N-Alkylation | High atom economy, use of greener solvents, catalyst recyclability. chemrxiv.org | Optimization of one-pot, multi-component reactions. |

Deeper Computational Modeling of Complex Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, in-depth computational modeling could provide invaluable insights into its potential biological activity and reactivity.

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of the molecule and its interactions with biological macromolecules, such as enzymes or receptors. nih.gov Such simulations can reveal the preferred binding modes and the key intermolecular forces, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Understanding these interactions is crucial for rational drug design.

Quantum mechanics (QM) calculations can be used to elucidate the electronic structure and reactivity of the molecule. These calculations can help in predicting reaction mechanisms and understanding the influence of the N-ethyl and N-methyl groups on the basicity and nucleophilicity of the amine functionalities.

A particularly interesting area for computational study would be the comparison of the (S)- and (R)-enantiomers. By modeling their interactions with a chiral environment, such as the active site of a protein, it would be possible to rationalize and predict differences in their biological activity.

| Modeling Technique | Research Application | Potential Insights |

| Molecular Dynamics (MD) | Simulating interactions with biological targets. nih.gov | Preferred binding poses, interaction energies, conformational flexibility. |

| Quantum Mechanics (QM) | Investigating electronic properties and reactivity. | Reaction mechanisms, charge distribution, spectroscopic properties. |

| Comparative Enantiomer Modeling | Understanding stereospecific interactions. | Rationale for enantioselectivity in biological systems. |

Expansion of "this compound" Derived Chemical Space

The core structure of this compound serves as a versatile scaffold for the generation of a diverse chemical library. Future research should focus on the strategic derivatization of this compound to explore new chemical space and potentially uncover novel biological activities.

A primary focus would be the derivatization of the primary amine group . This group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. For instance, reaction with carboxylic acids or their activated derivatives would yield a library of amides with varying electronic and steric properties. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been used for the enantiomeric separation and detection of chiral carboxylic acids, highlighting the utility of such derivatization. elsevierpure.com

Furthermore, the piperidine (B6355638) ring itself offers sites for modification, although this is often more challenging. Advanced C-H activation methodologies could potentially be explored to introduce functional groups at other positions on the piperidine ring, leading to a greater diversity of structures.

The synthesis of a focused library of derivatives would allow for systematic structure-activity relationship (SAR) studies, providing a deeper understanding of how different functional groups influence the compound's properties.

Integration with High-Throughput Screening for Novel Mechanistic Insights

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. nih.govnih.gov Integrating this compound and its derivatives into HTS campaigns against a wide range of biological targets could lead to the discovery of novel mechanistic insights.

Future research could involve the creation of a dedicated piperidine-based chemical library for HTS. nih.gov This library, containing this compound and its analogues, could be screened against various target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The use of quantitative HTS (qHTS) would be particularly valuable, as it generates concentration-response curves for every compound tested, providing more detailed information on potency and efficacy in the primary screen. nih.gov This approach minimizes the rate of false positives and negatives often associated with single-concentration screening. nih.gov Data from such screens could rapidly identify "hits" and provide initial SAR data, accelerating the process of lead discovery and optimization.

| Screening Approach | Objective | Expected Outcome |

| Diverse Target HTS | To identify novel biological activities. nih.gov | Discovery of new therapeutic targets and applications. |

| Quantitative HTS (qHTS) | To obtain detailed pharmacological data from the primary screen. nih.gov | More reliable hit identification and initial SAR. |

| Focused Library Screening | To explore the activity of a specific chemical scaffold. | Deeper understanding of the SAR for the piperidine core. |

Investigation of Unconventional Reactivity and Catalytic Roles

Beyond its potential as a bioactive molecule, the unique structural features of this compound suggest possibilities for its use in unconventional chemical reactions and as a catalyst.

The presence of a chiral tertiary amine makes it a candidate for use as a chiral base or ligand in asymmetric catalysis . Future research could explore its efficacy in promoting various enantioselective transformations. The steric and electronic properties of the N-ethyl and N-methyl groups could influence the stereochemical outcome of such reactions.

The molecule's structure also lends itself to investigations into unconventional reactivity . For example, studies on the redox-neutral functionalization of cyclic amines are an active area of research. mdpi.com It would be interesting to explore whether this compound can participate in novel ring-opening or rearrangement reactions under specific catalytic conditions, leading to the formation of new and complex molecular architectures.

The investigation of such unconventional reactivity could not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the chemistry of substituted piperidines.

Q & A

Q. What are the common synthetic routes for Ethyl-((S)-1-methyl-piperidin-3-yl)-amine?

The synthesis of piperidine-derived amines often involves condensation reactions or functional group transformations. For example, Knoevenagel condensation is a robust method for introducing α,β-unsaturated carbonyl groups into heterocyclic systems, as demonstrated in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives . For chiral amines like this compound, stereoselective synthesis may require chiral catalysts or resolution techniques. Reaction sequences involving nitrous acid (for diazotization) and subsequent transformations (e.g., alcohol to chloride with PCl5, followed by amination) are also applicable .

Q. Which spectroscopic methods are used to characterize this compound?

Structural confirmation typically employs:

- Infrared (IR) spectroscopy : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines, C-N vibrations) .

- ¹H NMR : To resolve chiral centers and confirm substituent positions. For example, piperidine ring protons exhibit distinct splitting patterns in the δ 1.5–3.0 ppm range .

- Mass spectrometry (MS) : To determine molecular ion peaks and fragmentation patterns, ensuring molecular weight consistency .

Q. What safety precautions are necessary when handling this compound?

- Quantity limits : Use <100 mL per reaction without prior approval .

- PPE : Wear gloves, lab coats, and eye protection.

- Ventilation : Avoid inhalation of vapors; use fume hoods .

- Documentation : Report unexpected reactions (e.g., temperature spikes, phase changes) to the principal investigator .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity during synthesis?

- Chiral catalysts : Use asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance (S)-enantiomer yield.

- Chromatographic resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC purification .

- Kinetic control : Adjust temperature and solvent polarity to favor the desired enantiomer’s crystallization .

Q. How to design experiments to assess the antioxidant potential of this compound?

- In vitro models :

- DPPH assay : Measure free radical scavenging at 517 nm .

- Nitric oxide (NO) scavenging : Quantify NO inhibition using Griess reagent .

- Lipid peroxidation : Assess Fe³⁺-induced oxidation in rat brain homogenate via thiobarbituric acid reactive substances (TBARS) .

- Dose-response curves : Test concentrations from 10–100 µM, with ascorbic acid or Trolox as positive controls .

Q. How to resolve contradictions in biological activity data across different studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, animal models, dosage) to identify variability sources. For example, anti-inflammatory activity in carrageenan-induced edema models may differ based on solvent (carboxymethyl cellulose vs. DMSO) .

- Structural analogs : Evaluate substituent effects; phenolic groups in related compounds enhance antioxidant activity due to radical stabilization .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.